molecular formula C20H23N3O4S B2517702 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-67-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Numéro de catalogue B2517702
Numéro CAS: 946200-67-5
Poids moléculaire: 401.48
Clé InChI: XGXVAJJFYBUXKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

The synthesis and chemical reactivity of heterocyclic compounds have been a significant focus of research due to their potential applications in medicinal chemistry and materials science. Compounds containing oxazolidine, thiazolidine, pyrrole, and thiophene units have been synthesized through various methods, showcasing the versatility of heterocyclic chemistry in creating complex and functionalized molecules.

  • Heterocyclic Compound Synthesis : Research by Badr et al. (1981) demonstrates the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters, further highlighting the dehydrogenation processes to yield oxazoles and thiazoles. Such methodologies underscore the synthetic routes to access bicyclic compounds, including tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, revealing the broad applicability of these heterocycles in drug development and material science (Badr, Aly, Fahmy, & Mansour, 1981).

  • Cycloaddition Reactions : Jin et al. (2017) explored stepwise cycloaddition reactions of N-phenacylbenzothiazolium bromides with nitroalkenes, leading to tetrahydro-, dihydro-, and benzo[d]pyrrolo[2,1-b]thiazoles. This research provides insights into the stereochemistry of the resulting compounds and their potential in creating novel heterocyclic structures with significant biological activities (Jin, Sun, Yang, & Yan, 2017).

Applications in Drug Discovery and Material Science

The synthesized heterocycles are not only structural motifs in pharmaceuticals but also serve as building blocks in material science, demonstrating diverse biological and physicochemical properties.

  • Orthogonal Synthesis : Cheng et al. (2010) provided a method for the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, showcasing the utility of imidazo[1,5-a]pyridine carbene-derived zwitterions in creating densely functionalized heterocycles. This research highlights the potential of these compounds in drug discovery and materials chemistry, offering efficient routes to molecules that are challenging to obtain through other means (Cheng, Peng, & Li, 2010).

  • Antitumor Activity : The synthesis and evaluation of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide for their antitumor activities illustrate the medicinal chemistry applications of these structures. Shams et al. (2010) demonstrated that the synthesized thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives exhibit significant inhibitory effects on various human cancer cell lines, underscoring the potential of heterocyclic compounds in oncology research (Shams, Mohareb, Helal, & Mahmoud, 2010).

Propriétés

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(20(25)22-15-3-4-17-18(11-15)27-9-8-26-17)21-12-16(14-5-10-28-13-14)23-6-1-2-7-23/h3-5,10-11,13,16H,1-2,6-9,12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXVAJJFYBUXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.